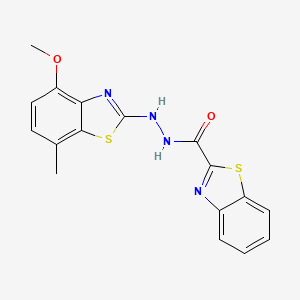

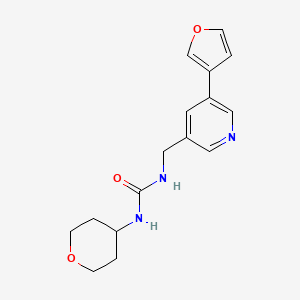

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, also known as MBTH, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

科学的研究の応用

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities due to the unique structural properties of the benzothiazole moiety. These compounds are known for their antimicrobial, antiviral, anti-inflammatory, antidiabetic, anti-tumor, and anticancer activities. The structural variability of benzothiazole derivatives allows for significant biological activity, which is often enhanced by specific substitutions on the benzothiazole ring. The importance of these derivatives in medicinal chemistry is underscored by their presence in various bioactive molecules and pharmaceutical agents, making them a focal point in drug discovery and development processes (Bhat & Belagali, 2020).

Benzothiazole in Drug Discovery

The versatility of the benzothiazole scaffold has been explored in the development of chemotherapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. The literature review from 2010 to 2014 highlights the therapeutic potential of benzothiazole derivatives, emphasizing the importance of the 2-arylbenzothiazole moiety in cancer treatment. This review suggests an increasing significance of benzothiazole in drug discovery, pointing towards its potential in developing new therapies for various diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications and Therapeutic Potential

Recent advancements in the structural modifications of benzothiazole and its conjugates have opened new avenues in the search for effective chemotherapeutics. These modifications aim at enhancing the biological profile and therapeutic efficacy of benzothiazole derivatives, particularly as antitumor agents. The review of structural modifications provides insights into the development of new benzothiazole-based compounds with potential clinical applications in cancer chemotherapy (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives also exhibit significant antimicrobial and antiviral activities. This mini-review emphasizes the potential of benzothiazole derivatives as candidates for developing new antimicrobial or antiviral agents, highlighting their action mechanisms against microorganisms or viruses. The review suggests that these derivatives, especially Schiff bases, azo dyes, and metal complexes, could play a crucial role in addressing global health concerns like multidrug-resistant pathogens and emerging diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

作用機序

Mode of Action

The mode of action of thiazole derivatives can vary widely, depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, again depending on their specific structures and the biological targets they interact with .

Pharmacokinetics

The ADME properties of thiazole derivatives can vary widely, depending on their specific structures .

Result of Action

The molecular and cellular effects of thiazole derivatives can include antimicrobial, antiretroviral, antifungal, and antineoplastic activities .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

特性

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-9-7-8-11(23-2)13-14(9)25-17(19-13)21-20-15(22)16-18-10-5-3-4-6-12(10)24-16/h3-8H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEGGMSSAHPOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)

![3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2566738.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/no-structure.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2566749.png)

![N~1~-[(1-cyanocyclopropyl)methyl]glycinamide](/img/structure/B2566756.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)